

Toxicological Profile and Analytical Guide: Methomyl D3

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Compound of Interest

Compound Name: Methomyl D3

Cat. No.: B10856041

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Executive Summary

Methomyl D3 (S-methyl-d3-N-[(methylcarbamoyl)oxy]thioacetimidate) is the stable isotope-labeled analog of the carbamate insecticide Methomyl.[1][2][3] In laboratory settings, it serves as a critical Internal Standard (IS) for the quantification of Methomyl residues via LC-MS/MS.[3]

While its primary application is analytical, **Methomyl D3** shares the high acute toxicity profile of its parent compound. It is a potent, reversible acetylcholinesterase (AChE) inhibitor.[3] This guide synthesizes the chemical identity, toxicological mechanism, analytical utility, and strict safety protocols required for handling this compound in a research environment.

Part 1: Chemical Identity & Isotopic Characteristics

Methomyl D3 is chemically equivalent to Methomyl, with the exception that three hydrogen atoms on the S-methyl group are replaced by deuterium (

).[3] This modification increases the molecular weight by approximately 3 Daltons, allowing mass spectrometric differentiation while maintaining chromatographic behavior nearly identical to the native analyte.

Table 1: Physicochemical Profile

Property	Methomyl (Native)	Methomyl D3 (Labeled)
CAS Number	16752-77-5	1398109-07-3
Molecular Formula		
Molecular Weight	162.21 g/mol	~165.23 g/mol
Physical State	White crystalline solid	White solid / Crystalline
Solubility	High (Water, Methanol, Acetonitrile)	High (Water, Methanol, Acetonitrile)
Toxicity Class	EPA Class I (Highly Toxic)	Assumed Class I (Congruent)

Part 2: Mechanism of Toxicity (The Hazard)[3]

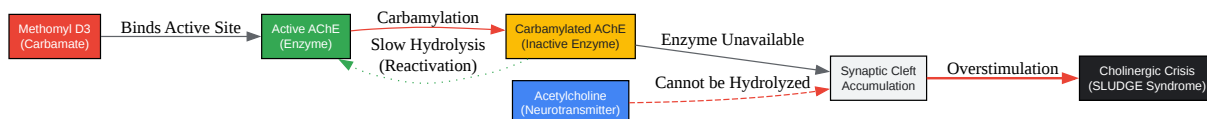
Crucial Insight: The deuteration of Methomyl does not mitigate its biological activity. **Methomyl D3** functions as a carbamate neurotoxin.[3]

The Cholinergic Crisis

Methomyl D3 acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic clefts.[3] Unlike organophosphates (which phosphorylate the enzyme irreversibly), carbamates carbamylate the enzyme.[3] This bond is hydrolytically unstable, making the inhibition reversible, but acute exposure is still fatal due to respiratory paralysis.[3]

Diagram 1: Mechanism of AChE Inhibition

The following diagram illustrates the pathway from exposure to cholinergic crisis.



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Caption: **Methomyl D3** inhibits AChE via carbamylation, causing acetylcholine accumulation and subsequent respiratory failure.[3]

Part 3: Analytical Toxicology (The Application)[3][4]

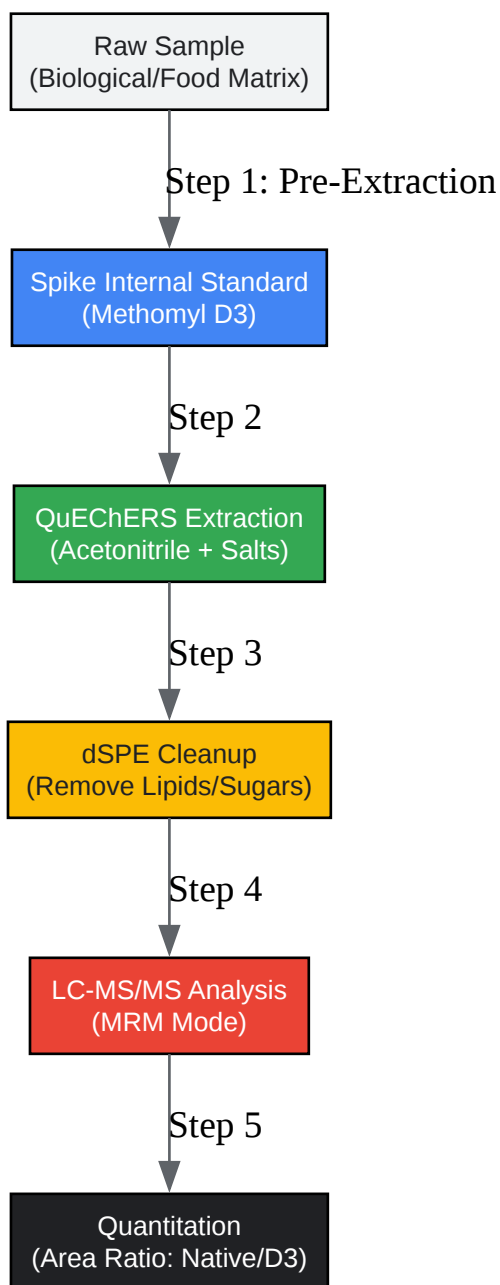
In analytical toxicology and food safety, **Methomyl D3** is used to correct for matrix effects (ion suppression/enhancement) during LC-MS/MS analysis.[3]

Why D3? The Isotopic Advantage

- Co-Elution: The physicochemical properties of **Methomyl D3** are so similar to the parent that they co-elute (emerge from the chromatography column at the same time).[3]
- Mass Differentiation: The mass spectrometer distinguishes them by mass-to-charge ratio ().[3]
 - Methomyl Transition:
(Quantifier)[3]
 - **Methomyl D3** Transition:
(Quantifier)[3]
- Normalization: Any loss of analyte during extraction or suppression of signal during ionization affects the D3 standard equally.[3] By calculating the ratio of Native/D3, the quantification remains accurate even if absolute recovery is low.

Diagram 2: LC-MS/MS Quantitation Workflow

This workflow demonstrates where the IS is introduced to ensure data integrity.



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Caption: **Methomyl D3** is spiked BEFORE extraction to correct for recovery losses and matrix effects throughout the entire workflow.

Part 4: Occupational Safety & Handling[3]

Methomyl is classified as Fatal if Swallowed (H300) and Toxic if Inhaled (H331) [1].[3][4]

Handling the D3 standard requires Biosafety Level 2 (BSL-2) equivalent chemical hygiene.[3]

Personal Protective Equipment (PPE)[3]

- Respiratory: If working with powder, use a NIOSH-approved N95 or P100 respirator.[3] For solvated standards, work within a fume hood.[3]
- Dermal: Double-gloving with Nitrile is mandatory.[3] Methomyl can permeate skin.[3][4][5][6]
- Ocular: Chemical safety goggles.

Storage & Stability

- Temperature: Store neat powder at -20°C.
- Hygroscopicity: **Methomyl D3** is hygroscopic.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the ester bond.
- Solvent: Stable in Acetonitrile or Methanol.[3] Avoid aqueous storage for long periods due to hydrolysis risks.[3]

Part 5: Experimental Protocol: Preparation of Standards

Objective: Create a primary stock solution of **Methomyl D3** (1000 µg/mL) for use in LC-MS/MS.

Reagents

- **Methomyl D3** (Solid, >98% isotopic purity).[3]
- LC-MS Grade Acetonitrile.[3]
- Class A Volumetric Flask (10 mL).[3]

Step-by-Step Methodology

- Equilibration: Remove the **Methomyl D3** vial from the freezer (-20°C) and place it in a desiccator for 30 minutes to reach room temperature.
- Weighing (Differential Method):

- Place the volumetric flask on the analytical balance (0.01 mg precision). Tare.
- Carefully transfer approximately 10 mg of **Methomyl D3** into the flask.[3]
- Record the exact weight (e.g., 10.24 mg).[3]
- Concentration Correction:
 - Calculate the exact concentration.[3]
 - [3]
 - Note: If the certificate of analysis (CoA) lists purity as 98.5%, multiply the mass by 0.985.
[3]
- Solubilization: Add approximately 8 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.
- Dilution: Dilute to the mark (10 mL) with Acetonitrile. Invert 10 times to mix.
- Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Expiry is typically 12 months.

References

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